molecular formula C17H24N4S B14101740 4-((3-(4-methylpiperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione

4-((3-(4-methylpiperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione

Cat. No.: B14101740
M. Wt: 316.5 g/mol
InChI Key: AJCJJROUAJUCIS-UHFFFAOYSA-N
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Description

4-((3-(4-methylpiperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core with a thione group at the 2-position and a 4-methylpiperidin-1-yl propylamino substituent at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-methylpiperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thione Group: The thione group at the 2-position can be introduced by treating the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions.

    Substitution with 4-Methylpiperidin-1-yl Propylamine: The final step involves the nucleophilic substitution of the 4-position with 3-(4-methylpiperidin-1-yl)propylamine. This can be achieved by reacting the quinazoline-2-thione with the amine in the presence of a suitable base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.

    Reduction: Reduction of the quinazoline core can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amino group at the 4-position can participate in various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various alkylated or acylated quinazoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((3-(4-methylpiperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thione group may also contribute to its biological activity by forming reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Lacks the thione group and the 4-methylpiperidin-1-yl propylamino substituent.

    2-Mercaptoquinazoline: Contains a mercapto group instead of the thione group.

    4-(3-(4-Methylpiperidin-1-yl)propyl)aminoquinazoline: Lacks the thione group.

Uniqueness

4-((3-(4-methylpiperidin-1-yl)propyl)amino)quinazoline-2(1H)-thione is unique due to the presence of both the thione group and the 4-methylpiperidin-1-yl propylamino substituent. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H24N4S

Molecular Weight

316.5 g/mol

IUPAC Name

4-[3-(4-methylpiperidin-1-yl)propylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C17H24N4S/c1-13-7-11-21(12-8-13)10-4-9-18-16-14-5-2-3-6-15(14)19-17(22)20-16/h2-3,5-6,13H,4,7-12H2,1H3,(H2,18,19,20,22)

InChI Key

AJCJJROUAJUCIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

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